molecular formula C10H10N4O B6263738 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225136-82-1

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B6263738
CAS No.: 2225136-82-1
M. Wt: 202.2
InChI Key:
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Description

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
  • 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
  • 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile

Uniqueness

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the position of the nitrile group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for developing novel compounds with diverse biological activities .

Properties

CAS No.

2225136-82-1

Molecular Formula

C10H10N4O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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